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Ribocil-C (R enantiomer) - 2177266-81-6

Ribocil-C (R enantiomer)

Catalog Number: EVT-2888878
CAS Number: 2177266-81-6
Molecular Formula: C21H21N7OS
Molecular Weight: 419.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ribocil-C, specifically the R enantiomer, is a synthetic small molecule that serves as a selective inhibitor of bacterial riboflavin riboswitches. Ribocil-C functions primarily by mimicking flavin mononucleotide, binding to the riboswitches of various Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. This binding inhibits the expression of the ribB gene, crucial for riboflavin biosynthesis, thereby impeding bacterial growth and survival .

Source and Classification

Ribocil-C is classified as an antimicrobial agent and is particularly noted for its role in targeting riboswitches—specific RNA structures that regulate gene expression in response to metabolite levels. It has been developed as part of research into novel antibiotics aimed at combating resistant bacterial strains, especially in the context of increasing antibiotic resistance in pathogens .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ribocil-C involves multiple steps, focusing on the construction of its core structure through various chemical reactions. A notable method includes a two-fragment coupling which utilizes reductive amination between aldehydes and cyclic amines. This approach allows for the introduction of functional groups that enhance the compound's antimicrobial properties .

The synthesis process can be summarized as follows:

  1. Formation of Intermediate Compounds: Initial reactions produce intermediates that undergo further transformations.
  2. Cyclization: Key steps involve cyclization reactions that form the necessary ring structures within Ribocil-C.
  3. Final Modifications: Late-stage modifications include protecting group manipulations to yield the final product with desired purity and activity.

The synthetic pathway has been optimized to increase yield and reduce reaction time, demonstrating significant improvements over earlier methods .

Molecular Structure Analysis

Structure and Data

Ribocil-C has a molecular formula of C21H21N7OSC_{21}H_{21}N_{7}OS and a molecular weight of approximately 419.5 g/mol. The compound features a complex structure characterized by multiple functional groups that facilitate its interaction with riboswitches. The structural arrangement allows for specific binding interactions with the FMN riboswitch, crucial for its mechanism of action .

Structural Features

  • Core Structure: The compound contains a piperidine ring which is essential for its binding affinity.
  • Functional Groups: Various nitrogen-containing groups enhance solubility and interaction with target biomolecules.
Chemical Reactions Analysis

Reactions and Technical Details

Ribocil-C undergoes several key reactions during its synthesis:

  1. Reductive Amination: This reaction is pivotal in forming amine derivatives from carbonyl compounds, crucial for constructing Ribocil-C's backbone.
  2. Cyclization Reactions: These reactions are essential for establishing the cyclic structures within Ribocil-C, significantly impacting its biological activity.
  3. Deprotection Steps: Protecting groups are removed in late-stage synthesis to yield the active form of Ribocil-C.

These reactions are carefully controlled to optimize yield and minimize by-products, ensuring high purity of the final compound .

Mechanism of Action

Process and Data

Ribocil-C exerts its antibacterial effects by binding to the FMN riboswitch, a regulatory RNA element that modulates gene expression in response to intracellular levels of flavin mononucleotide. By mimicking FMN, Ribocil-C effectively inhibits the expression of the ribB gene, disrupting riboflavin biosynthesis .

The binding affinity of Ribocil-C has been quantified, demonstrating significant potency:

  • Dissociation Constant (K_D): Ribocil-C displays a K_D value indicating strong binding affinity to riboswitches compared to natural ligands.

This inhibition leads to reduced riboflavin levels within bacterial cells, ultimately resulting in growth arrest due to nutrient deficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 24.6 mg/mL (58.64 mM).

Chemical Properties

  • Stability: Ribocil-C should be stored at -20°C in powder form or at -80°C in solution to maintain stability over time.
  • Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, enhancing its efficacy as an antimicrobial agent .
Applications

Ribocil-C is primarily investigated for its potential applications in:

  • Antimicrobial Therapy: Targeting resistant strains of bacteria such as Staphylococcus aureus and other Gram-negative pathogens.
  • Research Tool: Used in studies focusing on riboswitch mechanisms and bacterial metabolism regulation.

Its unique mechanism offers promising avenues for developing new antibiotics that can circumvent existing resistance mechanisms found in many pathogenic bacteria .

Introduction to Riboflavin Riboswitches as Antimicrobial Targets

Riboflavin (vitamin B₂) is an essential precursor of the metabolic cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which drive redox reactions in fundamental bacterial pathways. Bacteria regulate riboflavin biosynthesis and transport via FMN riboswitches—structured non-coding RNA elements in the 5′ untranslated regions (UTRs) of mRNAs. These riboswitches function as natural "off" switches: FMN binding induces conformational changes that terminate transcription or block translation of downstream genes. As FMN riboswitches lack human homologs and control essential metabolic pathways, they represent compelling targets for novel antibiotics. Ribocil-C (R enantiomer) exemplifies a synthetic compound engineered to exploit this mechanism by mimicking FMN binding, thereby disrupting bacterial flavin homeostasis [2] [6].

Riboswitch-Mediated Regulation of Bacterial Metabolism

FMN riboswitches regulate genes critical for bacterial survival through negative feedback loops. When intracellular FMN concentrations exceed a threshold, binding to the riboswitch aptamer domain triggers folding into a terminator helix, halting expression of downstream genes. In Escherichia coli, this represses ribB (encoding 3,4-dihydroxy-2-butanone-4-phosphate synthase) and ribU (a riboflavin transporter). Similarly, in Staphylococcus aureus, FMN riboswitches dually control ribDEAHT (biosynthesis operon) and ribU (transport) [2] [5]. Genetic studies confirm the vulnerability of this pathway: E. coli ΔribA or ΔribB mutants exhibit >3-log reduction in virulence in murine infection models due to riboflavin auxotrophy. This dependency underscores riboflavin biosynthesis as a therapeutically targetable pathway [2] [3].

Table 1: Key Bacterial Genes Regulated by FMN Riboswitches

Bacterial PathogenRegulated GenesBiological Function
Escherichia coliribB, ribURiboflavin biosynthesis and transport
Staphylococcus aureusribDEAHT, ribUBiosynthesis and uptake
Pseudomonas aeruginosaribE, ribHRiboflavin pathway enzymes

FMN Riboswitch Structure-Function Relationships in Pathogenic Bacteria

The FMN riboswitch aptamer adopts a conserved "butterfly fold" comprising three helical domains (P1, P2, P3) radiating from a central junction. The ligand-binding pocket, formed by this junction, recognizes FMN through:

  • Stacking interactions between the isoalloxazine ring of FMN and conserved purine bases (e.g., G37, G106 in Fusobacterium nucleatum).
  • Hydrogen bonds with phosphate groups (e.g., FMN phosphate to A48 2′-OH and A99 exocyclic amine) [2] [10].
  • Mg²⁺-mediated coordination of FMN’s phosphate moiety [6].

Ribocil-C (R enantiomer) (CAS: 2177266-81-6) is a synthetic, non-natural ligand mimic that competitively displaces FMN. Crystallography (PDB: 5KX9) reveals its U-shaped conformation inserts into the FMN pocket, forming:

  • Pi-stacking between its thiophene-pyrimidine core and G37.
  • H-bonds analogous to FMN via pyrimidinone tautomers (e.g., carbonyl to A48) [10].Despite lacking chemical similarity to FMN, Ribocil-C achieves nanomolar affinity (Kd = 13 nM for E. coli FMN riboswitch) and represses ribB expression (EC50 = 0.3 μM) [2] [4]. Resistance mutations map exclusively to the riboswitch aptamer (e.g., A99V), confirming target specificity [2].

Table 2: Structural Elements of the FMN Riboswitch Binding Pocket

Structural ElementFunctional RoleLigand Interaction
Junctional PocketsBinds isoalloxazine ringPi-stacking with G37, G106
Conserved Adenine ResiduesForms H-bond networkA48 2′-OH, A99 exocyclic NH₂
Divalent Cation SiteStabilizes phosphate bindingMg²⁺ coordination of FMN phosphate
Ribocil-C BindingMimics FMN conformationU-shaped insertion; H-bonds to A48/A99

Evolutionary Conservation of FMN Riboswitches Across Pathogens

FMN riboswitches are phylogenetically widespread, occurring in >20% of Gram-positive and Gram-negative pathogens. They exhibit high sequence conservation in the ligand-binding core but diverge in peripheral structures, influencing ligand specificity and drug susceptibility:

  • Enterobacteriaceae (E. coli, Klebsiella): Aptamers share >90% sequence identity, enabling cross-species targeting by Ribocil-C derivatives [3] [6].
  • Pseudomonas aeruginosa: Structural variations reduce Ribocil-C affinity, necessitating pathogen-specific optimization [3].
  • Staphylococcus aureus: Dual riboswitches control biosynthesis (ribDEAHT) and transport (ribU), amplifying vulnerability to FMN mimics [5] [9].

Modifications like Ribocil-C-PA—engineered with a primary amine to enhance Gram-negative accumulation via eNTRy rules—retain activity against diverse clinical isolates of E. coli and K. pneumoniae, including multidrug-resistant (MDR) strains. This underscores evolutionary conservation as a foundation for broad-spectrum targeting [3] [9].

Table 3: FMN Riboswitch Conservation in Bacterial Pathogens

Bacterial GroupConservation LevelRibocil-C Variant Activity
Enterobacteriaceae>90% aptamer identityRibocil-C-PA: MIC = 1–4 μg/mL
Staphylococcus aureusDual riboswitch architectureInhibits both ribDEAHT and ribU
Pseudomonas aeruginosaDivergent peripheral domainsReduced native Ribocil-C activity

Properties

CAS Number

2177266-81-6

Product Name

Ribocil-C (R enantiomer)

IUPAC Name

2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one

Molecular Formula

C21H21N7OS

Molecular Weight

419.51

InChI

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1

InChI Key

UVDVCDUBJWYRJW-OAHLLOKOSA-N

SMILES

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5

Solubility

not available

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